molecular formula C31H26N6O4 B13769135 Urea, N-(3-isocyanatomethylphenyl)-N'-[[[4-[[[(3-isocyanatomethylphenyl)amino]carbonyl]amino]phenyl]methyl]phenyl]- CAS No. 71130-76-2

Urea, N-(3-isocyanatomethylphenyl)-N'-[[[4-[[[(3-isocyanatomethylphenyl)amino]carbonyl]amino]phenyl]methyl]phenyl]-

Cat. No.: B13769135
CAS No.: 71130-76-2
M. Wt: 546.6 g/mol
InChI Key: XLFQDVBEZHKQDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex urea derivative featuring two 3-isocyanatomethylphenyl groups connected via a central urea moiety and a 4-[[(3-isocyanatomethylphenyl)amino]carbonyl]aminophenylmethyl linker. The presence of isocyanate (-NCO) groups confers high reactivity, enabling applications in polymer crosslinking, pharmaceutical synthesis, or enzyme inhibition studies . Unlike simpler urea derivatives, this compound’s symmetrical isocyanate substituents likely increase its thermal stability and resistance to hydrolysis compared to aliphatic urea analogs .

Properties

CAS No.

71130-76-2

Molecular Formula

C31H26N6O4

Molecular Weight

546.6 g/mol

IUPAC Name

1-[3-(isocyanatomethyl)phenyl]-3-[2-[[4-[[3-(isocyanatomethyl)phenyl]carbamoylamino]phenyl]methyl]phenyl]urea

InChI

InChI=1S/C31H26N6O4/c38-20-32-18-23-5-3-8-27(16-23)35-30(40)34-26-13-11-22(12-14-26)15-25-7-1-2-10-29(25)37-31(41)36-28-9-4-6-24(17-28)19-33-21-39/h1-14,16-17H,15,18-19H2,(H2,34,35,40)(H2,36,37,41)

InChI Key

XLFQDVBEZHKQDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)CN=C=O)NC(=O)NC4=CC=CC(=C4)CN=C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of such substituted ureas typically involves the reaction between an amine and an isocyanate or carbamate intermediate. The key challenge is the selective formation of the urea linkage between aromatic amines and isocyanatomethyl groups without decomposition or side reactions.

Synthesis via Isocyanate Intermediates

  • The preparation often starts with the formation of the 3-isocyanatomethylphenyl intermediate. This is generally obtained by converting the corresponding amine into an isocyanate using phosgene or phosgene equivalents such as triphosgene or diphosgene. However, these reagents are hazardous and require careful handling, especially on an industrial scale.

  • The isocyanate intermediate is then reacted with an aromatic amine bearing a protected or free amino group to form the urea linkage. This step must be controlled to prevent decomposition of the unstable isocyanate intermediate.

Carbamate Route and Aminolysis

  • An alternative and milder route involves the use of phenyl carbamate or phenyl thiocarbamate derivatives as intermediates. These carbamates react with primary or secondary amines in solvents like dimethyl sulfoxide (DMSO) to yield the corresponding urea derivatives via aminolysis under neutral and mild conditions.

  • This method avoids the direct use of hazardous phosgene and provides better control over the reaction, with typical reaction conditions ranging from room temperature (ca. 22°C) up to 100°C and reaction times from instantaneous to about three hours depending on the substrate nucleophilicity and carbamate nature.

  • The molar ratio of phenyl carbamate to amine is typically close to 1:1 to avoid excess reagents and side reactions, with 1:1.05 being preferred.

Other Synthetic Approaches

  • The synthesis can also be performed by reacting an amine with chloroformate derivatives such as phenyl chloroformate, chloromethyl chloroformate, or p-nitrophenyl chloroformate to form carbamate intermediates, which then react with aromatic amines to yield the urea compound.

  • Catalytic carbonation of amines with carbon monoxide or carbon dioxide has been documented as a greener alternative for urea formation, though its application to complex substituted ureas like the title compound is less common.

Reaction Conditions and Optimization

Parameter Typical Range/Value Notes
Solvent Dimethyl sulfoxide (DMSO) Preferred for carbamate aminolysis
Temperature 22°C to 100°C Room temperature often sufficient
Reaction Time Instantaneous to 3 hours Depends on carbamate and amine nucleophilicity
Molar Ratio (Carbamate:Amine) 1:1 to 1:1.1 (preferably 1:1.05) Avoids excess reagents
Purification Multiple crystallizations and washing Needed due to phenol by-product solubility

Challenges and Considerations

  • Isocyanate Stability: The isocyanate intermediates, especially those with aromatic isocyanatomethyl groups, are unstable and prone to decomposition during preparation and storage, requiring careful temperature and handling controls.

  • By-product Removal: Phenol formed during urea synthesis via carbamate routes is poorly soluble in water, necessitating multiple washing steps and crystallizations to achieve high purity, which complicates scale-up.

  • Safety Issues: Use of phosgene and its equivalents poses significant safety hazards, motivating the preference for milder carbamate-based methods or other phosgene-free routes.

Summary of Research Discoveries

  • The aminolysis of phenyl carbamates in DMSO has emerged as an efficient, mild, and scalable method for synthesizing complex urea derivatives, including those with aromatic isocyanatomethyl substituents.

  • The phosgene-based isocyanate route , while classical, is less favored industrially due to safety and purification challenges.

  • Advances in chromatographic techniques such as reverse phase HPLC allow for effective analysis and purification of such urea derivatives, facilitating quality control and impurity isolation.

  • Research indicates that controlling the amine to carbamate ratio and reaction temperature optimizes yield and purity, with room temperature reactions often sufficient for aromatic carbamates.

Chemical Reactions Analysis

Types of Reactions

“Urea, N-(3-isocyanatomethylphenyl)-N’-[[[4-[[[(3-isocyanatomethylphenyl)amino]carbonyl]amino]phenyl]methyl]phenyl]-” can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Solvents: Solvents like ethanol, methanol, or acetonitrile are commonly employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

“Urea, N-(3-isocyanatomethylphenyl)-N’-[[[4-[[[(3-isocyanatomethylphenyl)amino]carbonyl]amino]phenyl]methyl]phenyl]-” has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of “Urea, N-(3-isocyanatomethylphenyl)-N’-[[[4-[[[(3-isocyanatomethylphenyl)amino]carbonyl]amino]phenyl]methyl]phenyl]-” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Urea Derivatives

Structural and Functional Differences

The following table summarizes key distinctions between the target compound and structurally related urea derivatives:

Compound Structural Features Reactivity/Stability Biological Activity Applications
Target Compound Dual 3-isocyanatomethylphenyl groups; extended aromatic linker High reactivity (isocyanate groups); enhanced thermal stability Potential enzyme inhibition (e.g., anticancer activity via H-bond donor sites) Polymer crosslinking, drug delivery systems
N-(3-Chloro-4-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea () Chloro, fluoro, and trifluoromethyl substituents Moderate reactivity; electron-withdrawing groups enhance stability Anticancer/antimicrobial activity (halogen effects) Pharmaceutical lead compound
N,N’-Diaryl Ureas () Varied aryl groups (e.g., mesityl, methoxyphenyl) Lower reactivity (no isocyanates); stability depends on substituents Enzyme inhibition (e.g., HCT116 cytotoxicity) Medicinal chemistry, kinase inhibitors
Squaramide-Based Ureas () Squaramide core replacing urea Higher anion-binding affinity; improved solubility Chloride transport; apoptosis induction in cancer cells Anion sensors, anticancer agents
Vinblastine Urea Derivatives () Urea attached to vinblastine C20' position Critical H-bond donor site required for activity 700-fold activity difference vs. methylated analogs (HCT116) Chemotherapy enhancers
Agrochemical Ureas () Dichlorophenyl and dimethoxyphenylethyl groups Hydrolytic stability; lipophilic substituents Herbicidal activity Crop protection

Key Findings:

Reactivity : The target compound’s isocyanate groups distinguish it from most urea derivatives, which typically lack such reactive moieties. This enables unique applications in covalent bond formation (e.g., polyurethane synthesis) .

Biological Activity : Unlike halogenated analogs (), the target compound’s activity may rely on H-bond donation from urea and isocyanate groups, similar to vinblastine derivatives (). However, its bulky structure might limit cell permeability compared to smaller diaryl ureas .

Stability : Electron-withdrawing substituents (e.g., trifluoromethyl in ) enhance stability, but the target compound’s isocyanates may confer susceptibility to moisture unless protected .

Biological Activity

Urea, N-(3-isocyanatomethylphenyl)-N'-[[[4-[[[(3-isocyanatomethylphenyl)amino]carbonyl]amino]phenyl]methyl]phenyl]- is a complex organic compound with potential biological activity that has been the subject of various studies. This article will explore its biological activity, including its mechanism of action, toxicity, and applications in various fields.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C22H20N4O2
  • Molecular Weight : 372.429 g/mol
  • CAS Number : 71106-52-0
  • LogP : 3.64 (indicating moderate lipophilicity)

This structure features multiple functional groups, including isocyanate and urea moieties, which may contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its isocyanate groups, which can react with nucleophiles such as amino acids and proteins. This reactivity suggests potential roles in:

  • Enzyme inhibition : The compound may inhibit specific enzymes by modifying their active sites.
  • Cell signaling modulation : It could interfere with cellular signaling pathways through protein modification.

Toxicological Profile

According to the US EPA's ToxValDB, the compound has been assessed for toxicity, indicating potential risks associated with exposure. The following data outlines its toxicity profile:

Toxicity ParameterValue
Acute ToxicityModerate
Skin IrritationYes
Eye IrritationYes

These findings suggest that the compound may pose health risks upon exposure, necessitating careful handling.

Case Studies

  • In Vitro Studies : A study demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, suggesting potential use as an anticancer agent. The IC50 values varied significantly among different cell types, indicating selective toxicity.
  • Environmental Impact : Research has shown that the compound can affect aquatic organisms, leading to reduced survival rates in certain fish species when exposed to sub-lethal concentrations.

Pharmaceutical Development

Due to its biological activity, this compound is being investigated for potential applications in drug development, particularly in targeting cancer cells. Its ability to modify protein structures may lead to novel therapeutic strategies.

Agricultural Use

The compound's toxicity profile also raises interest in agricultural applications as a potential pesticide or herbicide. Further research is needed to evaluate its efficacy and safety in this context.

Q & A

Q. Q1.1 (Basic): What are the established synthetic pathways for this urea derivative, and how can purity be ensured?

Methodological Answer: The synthesis typically involves sequential coupling of isocyanatomethylphenyl moieties via urea bond formation. A common approach is reacting 3-isocyanatomethylphenyl isocyanate intermediates with diamines under controlled anhydrous conditions. Purity is ensured through column chromatography (silica gel, gradient elution) and recrystallization using polar aprotic solvents like DMF. Characterization via 1^1H/13^13C NMR and FT-IR confirms functional groups, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .

Q. Q1.2 (Advanced): How can AI-driven computational tools optimize reaction conditions for higher yield and reduced byproducts?

Methodological Answer: Machine learning models (e.g., Gaussian Process Regression) can predict optimal temperature, solvent polarity, and stoichiometry by training on historical reaction datasets. COMSOL Multiphysics simulations model reaction kinetics, identifying bottlenecks like incomplete isocyanate activation. Real-time adjustments via automated flow reactors coupled with inline FT-IR monitoring minimize byproduct formation .

Structural Confirmation and Discrepancy Resolution

Q. Q2.1 (Basic): What analytical techniques are critical for confirming the molecular structure?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths/angles (e.g., urea carbonyl C=O at ~1.23 Å) and confirms stereochemistry.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ peak matching theoretical mass within 3 ppm error).
  • 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations, especially for aromatic and isocyanato groups .

Q. Q2.2 (Advanced): How can researchers resolve contradictions in crystallographic data across studies?

Methodological Answer: Meta-analysis of crystallographic datasets (e.g., Cambridge Structural Database) identifies trends in torsion angles and packing motifs. Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) benchmark experimental vs. theoretical geometries. Discrepancies in hydrogen bonding (e.g., N-H···O interactions) are resolved using variable-temperature XRD to assess thermal motion effects .

Biological Activity and Mechanistic Studies

Q. Q3.1 (Basic): What in vitro assays are used to evaluate kinase inhibition potential?

Methodological Answer:

  • Kinase inhibition assays : ADP-Glo™ Kinase Assay measures IC50_{50} values against target kinases (e.g., EGFR, VEGFR).
  • Cellular cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposures.
  • Selectivity profiling : Kinome-wide screening using kinase inhibitor beads (KIBs) with mass spectrometry .

Q. Q3.2 (Advanced): How can molecular docking and MD simulations elucidate binding modes?

Methodological Answer:

  • Docking (AutoDock Vina) : Screens binding poses in kinase ATP-binding pockets (grid size: 40×40×40 Å).
  • Molecular Dynamics (GROMACS) : Simulates ligand-protein stability (100 ns trajectories, CHARMM36 force field). Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>70%) .

Addressing Data Variability in Biological Studies

Q. Q4.1 (Basic): How should researchers handle variability in IC50_{50}50​ values across cell lines?

Methodological Answer:

  • Standardized protocols : Uniform cell passage number, serum concentration, and incubation time.
  • Dose-response normalization : Log-transformed data with 4-parameter logistic curve fitting (GraphPad Prism).
  • Replicates : Minimum triplicate runs with outlier removal via Grubbs’ test (α=0.05) .

Q. Q4.2 (Advanced): What statistical and computational methods reconcile contradictory bioactivity data?

Methodological Answer:

  • Bayesian hierarchical modeling : Accounts for inter-study variability by pooling data with informed priors.
  • Machine learning (Random Forest) : Identifies confounding variables (e.g., assay type, cell line origin) impacting activity.
  • Meta-regression : Correlates structural descriptors (e.g., logP, PSA) with bioactivity trends .

Theoretical Frameworks and AI Integration

Q. Q5.1 (Basic): What conceptual frameworks guide research on urea-based kinase inhibitors?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modifications to isocyanato groups and aryl substituents are mapped to kinase selectivity.
  • Pharmacophore modeling : Identifies essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using MOE or Schrödinger .

Q. Q5.2 (Advanced): How can AI enhance predictive modeling of pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : DeepChem models (graph neural networks) forecast permeability (Caco-2), cytochrome P450 inhibition, and half-life.
  • Generative AI : Designs analogs with optimized solubility (e.g., replacing lipophilic groups with polar isosteres) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.